molecular formula C10H18N2O B2632542 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime CAS No. 91087-25-1

8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime

Cat. No.: B2632542
CAS No.: 91087-25-1
M. Wt: 182.267
InChI Key: RPMUUQYWNLUFTL-UHFFFAOYSA-N
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Description

The molecule “8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is a complex organic compound . It contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond . The molecule also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . It includes 1 oxime (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of this compound and similar structures has been a topic of research, particularly due to their relevance in the synthesis of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research has focused on the preparation of this basic structure in a stereoselective manner .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a monoclinic crystal structure with a P 2 1 / c space group . The unit cell parameters are a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)° .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C10H18N2O . It has a density of 1.0±0.1 g/cm3, a boiling point of 266.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 58.6±6.0 kJ/mol and a flash point of 89.7±14.5 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Concise Syntheses of Bridged Morpholines : Researchers have developed concise and practical syntheses for compounds similar to the structure of interest, starting from specific dicarboxylic acids. This involves a solvent-free step for key cyclization, highlighting a methodological advancement in the synthesis of bicyclic compounds (Zaytsev et al., 2016).
  • Efficient Synthesis of Hydrochloride : A four-step synthesis process for a related hydrochloride version starting with furfuraldehyde showcases an efficient pathway to generate these compounds, including steps for reduction, conversion, cyclization, and hydrogenolysis (Connolly et al., 2010).

Structural and Conformational Analysis

  • Structural and Conformational Study : Studies have been conducted on oximes derived from similar compounds, analyzed through spectroscopy, indicating specific conformational structures in solvent environments, contributing to the understanding of their structural chemistry (Iriepa et al., 2003).

Reactivity and Application in Catalysis

  • Copper-Cocatalyzed Aerobic Alcohol Oxidation : The compound has been identified as part of a study on the optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation, signifying its potential role in catalysis (Toda et al., 2023).

Natural Occurrence, Synthesis, and Properties

  • Natural Occurrence and Synthesis : The compound is part of a class of 2,8-diheterobicyclo[3.2.1]octanes discussed for their natural occurrence, synthesis, and properties. These compounds are of interest due to their presence in nature and utility in organic synthesis, highlighting the broader context of research into bicyclic compounds (Flores & Díez, 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, particularly in a stereoselective manner . Additionally, given its structural similarity to tropane alkaloids, it could be interesting to explore its potential biological activities.

Properties

IUPAC Name

N-(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-7(2)12-9-3-4-10(12)6-8(5-9)11-13/h7,9-10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMUUQYWNLUFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CC(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-one (CAS 3423-28-7)(20.0 g, 120 mmol) in ethanol (500 ml) and pyridine (14.5 ml, 179 mmol) with hydroxylamine hydrochloride (8.81 g, 127 mmol) was refluxed for 16 h. Cooled to 23° C., the precipitate was filtered off, washed with diethyl ether leaving a solid, which was partitioned between dichloromethane and sodium carbonate solution, the organic layers dried over sodium sulfate, filtered and the solvents evaporated to give the title compound as a white solid. (17.7 g, 82%), MS: m/e=183.2 (M+H+).
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